molecular formula C12H13FN4O B11793606 3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11793606
M. Wt: 248.26 g/mol
InChI Key: YLWRSEFEVJATMX-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluoropyridine ring, a piperidine moiety, and an oxadiazole ring, which collectively contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Cyclization to Form Oxadiazole Ring: The acid chloride is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the 1,2,4-oxadiazole ring.

    Introduction of Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(5-Chloropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.

    3-(5-Bromopyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of fluorine.

    3-(5-Methylpyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)-5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H13FN4O/c13-9-5-8(6-14-7-9)11-16-12(18-17-11)10-3-1-2-4-15-10/h5-7,10,15H,1-4H2

InChI Key

YLWRSEFEVJATMX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC(=CN=C3)F

Origin of Product

United States

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